1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione
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Overview
Description
1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is also known by its IUPAC name, 1-allyl-2,4,5-imidazolidinetrione . This compound is characterized by the presence of an imidazolidine ring substituted with a prop-2-en-1-yl group and three carbonyl groups at positions 2, 4, and 5.
Preparation Methods
The synthesis of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione typically involves the reaction of allylamine with maleic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction produces alcohols or amines .
Scientific Research Applications
1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s structure allows it to form stable complexes with these targets, thereby inhibiting or activating their functions. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor proteins .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione: This compound has a similar imidazolidine ring but differs in the substitution pattern and the number of carbonyl groups.
1-(Prop-2-en-1-yl)imidazolidine-2,4-dione: Similar to the title compound but lacks one carbonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its three carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-prop-2-enylimidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2H,1,3H2,(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLVUPSTBNLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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